molecular formula C23H28BrN5O2 B2745684 3-(4-bromobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-47-2

3-(4-bromobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2745684
M. Wt: 486.414
InChI Key: JWPRUCLSOZSXEI-UHFFFAOYSA-N
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Description

3-(4-bromobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H28BrN5O2 and its molecular weight is 486.414. The purity is usually 95%.
BenchChem offers high-quality 3-(4-bromobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-bromobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is involved in the regioselective synthesis of pyrimidine annelated heterocycles. These heterocycles are synthesized using various treatments such as with bromine, pyridine hydrobromide perbromide, and hexamethylenetetramine hydrotribromide. These methods yield various pyrimidine-annelated products, demonstrating the compound's utility in diverse synthetic pathways (Majumdar et al., 2001).

Applications in Neurodegenerative Diseases

  • 8-Benzyltetrahydropyrazino[2,1-f]purinediones, related to the specified compound, are multitarget drugs potentially useful in treating neurodegenerative diseases. These compounds, including derivatives like 8-(2,4-dichloro-5-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrazino[2,1-f]purine-2,4(1H,3H)-dione, have been identified as potent adenosine receptor antagonists and monoamine oxidase inhibitors, which are important in symptomatic and disease-modifying treatment of neurodegenerative diseases (Brunschweiger et al., 2014).

Antiviral and Anti-Inflammatory Potential

  • Similar compounds have shown potential in antiviral and anti-inflammatory applications. For instance, 8-Substituted analogues of 9-(3-substituted-benzyl)-6-(dimethylamino)-9H-purines, which are structurally related, exhibited significant binding activity to the benzodiazepine receptor and potential antiviral activity against rhinovirus (Kelley et al., 1990; Kelley et al., 1991). Additionally, derivatives like 9-benzyl-2,3-dihydro-1,3-dimethyl-6-hydroxy-7-(3-methyl-2-butenyl) pyrimido-[2,1-f]purine-4,8(1H,9H)-dione demonstrated anti-inflammatory activity in models of chronic inflammation (Kaminski et al., 1989).

properties

IUPAC Name

3-[(4-bromophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28BrN5O2/c1-15-12-27(18-6-4-3-5-7-18)22-25-20-19(28(22)13-15)21(30)29(23(31)26(20)2)14-16-8-10-17(24)11-9-16/h8-11,15,18H,3-7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPRUCLSOZSXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Br)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-bromophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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